9-(2-Chloroethylsulfanyl)acridine

Descripción

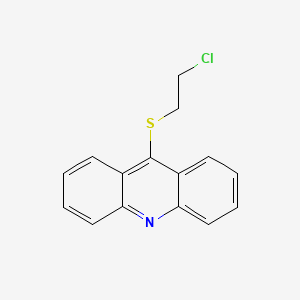

9-(2-Chloroethylsulfanyl)acridine is a sulfur-containing acridine derivative characterized by a chloroethylthio (-S-CH2-CH2-Cl) substituent at the 9-position of the acridine ring. This compound belongs to a broader class of acridine analogs known for their diverse biological activities, including anti-prion, neuroprotective, and anti-cholinesterase properties . The chloroethylsulfanyl group introduces unique electronic and steric effects, influencing reactivity and pharmacological profiles compared to other acridine derivatives.

Propiedades

Fórmula molecular |

C15H12ClNS |

|---|---|

Peso molecular |

273.8 g/mol |

Nombre IUPAC |

9-(2-chloroethylsulfanyl)acridine |

InChI |

InChI=1S/C15H12ClNS/c16-9-10-18-15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |

Clave InChI |

BWGAICSQKUMIJL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-chloroethylthio)-acridine typically involves the introduction of the 2-chloroethylthio group to the acridine core. One common method involves the reaction of acridine with 2-chloroethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 9-(2-Chloroethylthio)-acridine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 2-chloroethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom, forming 9-(ethylthio)-acridine, using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chloroethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: 9-(ethylthio)-acridine.

Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 9-(2-chloroethylthio)-acridine is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies, particularly in the field of medicinal chemistry. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development and biochemical research.

Medicine: Research has indicated that derivatives of 9-(2-chloroethylthio)-acridine exhibit anticancer properties. These compounds can induce apoptosis in cancer cells by targeting specific cellular pathways, making them promising candidates for cancer therapy .

Industry: In the industrial sector, 9-(2-chloroethylthio)-acridine is used in the production of dyes and pigments. Its ability to form stable, colored compounds makes it useful in the manufacture of various colorants.

Mecanismo De Acción

The mechanism of action of 9-(2-chloroethylthio)-acridine and its derivatives involves multiple pathways:

Mitochondrial Targeting: The compound can localize to mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.

DNA Damage: It can intercalate into DNA, causing structural distortions and inhibiting DNA replication and transcription.

Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Acridine Derivatives

Substituent Effects on Physical and Chemical Properties

The substituent at the 9-position of the acridine ring significantly impacts melting points, solubility, and synthetic yields. Below is a comparative analysis:

Key Observations :

- In contrast, electron-donating groups (e.g., -OCH3) reduce reactivity but improve solubility .

- Steric Effects: Bulky substituents like styryl (-CH=CH-C6H5) or phenylamino (-NH-C6H5) groups may hinder intermolecular interactions but enhance selectivity for biological targets .

Anti-Cholinesterase (AChE) Activity

- Group 2 Acridines (e.g., 9-(N-phenyl)amino-6-chloro-2-methoxyacridine): Exhibit poor AChE inhibition (IC50 > 3000 nM) due to the phenylamino side chain, which disrupts binding to the enzyme’s catalytic site .

Neuroprotective Activity

- 9-(N-Phenylamino)-6-chloro-2-methoxyacridine: Demonstrates potent neuroprotection against glutamate-induced cytotoxicity (EC50 < 10 μM) due to the phenyl-NH-acridine motif .

- Tetrahydroacridine and Quinoline Analogs: Reduced activity compared to acridine derivatives, highlighting the importance of the planar acridine ring for target engagement .

Anti-Prion Activity

Sulfur-containing acridines, such as this compound, may disrupt prion protein aggregation via thiol-disulfide exchange mechanisms, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.